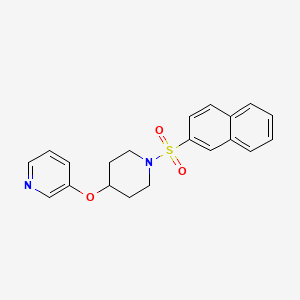

![molecular formula C19H13ClN4O3S B2630939 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893980-12-6](/img/structure/B2630939.png)

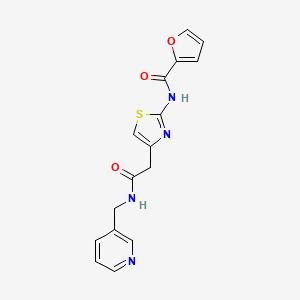

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide” is a chemical compound with the molecular formula C16H12ClN3O2S3 . It has an average mass of 409.933 Da and a monoisotopic mass of 408.978027 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a 3-methylimidazo[2,1-b]thiazol-6-yl group attached to a phenyl ring, which is further substituted with a 5-chloro-2-nitrobenzamide group .Aplicaciones Científicas De Investigación

Ring-Ring Interconversion Reactions

The compound's derivative has been used to investigate ring-ring interconversion reactions, revealing the influence of substituents on the thiazole ring. These reactions involve the synthesis of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones and have potential pharmacological implications (Billi et al., 2000).

Microwave-Assisted Hantzsch Thiazole Synthesis

The compound's framework has been utilized in the Hantzsch thiazole synthesis under microwave heating. This process involves the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, starting from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas (Kamila et al., 2012).

Potential Anticancer Applications

Derivatives of the compound have shown promising results in preliminary evaluations as potential anticancer agents. These studies involve cytotoxicity evaluations against various human neoplastic cell lines, suggesting the compound's derivatives as potent anticancer agents (Romero-Castro et al., 2011).

Reaction with Thiosemicarbazide

The compound's derivative has been involved in reactions with thiosemicarbazide and its derivatives, leading to the synthesis of 5-amino-2-hydrazino-1,3-thiazole derivatives. These derivatives undergo further transformations indicating the compound's utility in synthesizing various thiazole derivatives (Balya et al., 2008).

Synthesis of Chlorantraniliprole

A derivative of the compound has been used in the synthesis of Chlorantraniliprole, an insecticide. The synthesis involves a series of reactions starting from 3-methyl-2-nitrobenzoic acid, highlighting its relevance in the synthesis of agriculturally important chemicals (Yi-fen et al., 2010).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, related to the compound, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research indicates the compound's potential in the development of new therapeutics for pain and inflammation management (Selvam et al., 2012).

Propiedades

IUPAC Name |

5-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-3-2-4-14(7-12)21-18(25)15-8-13(20)5-6-17(15)24(26)27/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNLMSGIVHRYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2630866.png)

![3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2630867.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)

![(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2630869.png)

![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)

![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)

![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)